5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is a bicyclic organic compound characterized by its unique naphthyridine structure. With the molecular formula and a molecular weight of approximately 162.19 g/mol, it features a tetrahydro ring system fused to a naphthyridine core. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The chemical reactivity of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde primarily revolves around its aldehyde functional group. Key reactions include:
These reactions highlight its versatility in synthetic organic chemistry.
5,6-Tetrahydro-1,8-naphthyridine derivatives have been studied for their biological activities. Notably, compounds within this class have shown promise as:
Several synthesis methods have been developed for 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde:
These methods reflect ongoing efforts to improve efficiency and yield in the synthesis of this compound.
5,6-Tetrahydro-1,8-naphthyridine-2-carbaldehyde has several applications in various fields:
Studies on the interactions of 5,6-tetrahydro-1,8-naphthyridine-2-carbaldehyde with biological macromolecules are crucial for understanding its mechanism of action. Key findings include:
Several compounds share structural similarities with 5,6-tetrahydro-1,8-naphthyridine-2-carbaldehyde. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 618446-06-3 | 0.67 |
| 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid | 445490-61-9 | 0.76 |
| 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | 1303588-27-3 | 0.75 |
| (4-Methylpyridin-2-yl)methanamine | 129768-95-2 | 0.67 |
| 2-(Methylamino)nicotinaldehyde | 32399-08-9 | 0.67 |
These compounds exhibit varying degrees of biological activity and structural features that make them unique while sharing similarities with 5,6-tetrahydro-1,8-naphthyridine-2-carbaldehyde.
Naphthyridines, bicyclic heterocycles containing two fused pyridine rings, have a rich history dating to 1893 when Reissert first synthesized the 1,8-naphthyridine scaffold. Early developments focused on unsubstituted derivatives, with 1,5-naphthyridine and 1,8-naphthyridine isolated in 1927. Subsequent advancements expanded the family to include 1,6-, 1,7-, 2,7-, and 2,6-naphthyridines by the 1950s–1960s. The tetrahydro derivatives, such as 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde, emerged later as saturated analogs with distinct reactivity and applications. This compound’s development reflects broader efforts to create semi-aromatic systems with enhanced stability and synthetic utility.
Table 1: Key Milestones in Naphthyridine Chemistry
| Year | Development | Significance |
|---|---|---|
| 1893 | Synthesis of 1,8-naphthyridine | First naphthyridine derivative |
| 1927 | Isolation of 1,5- and 1,8-naphthyridines | Foundation for scaffold diversification |
| 1958 | Synthesis of 1,6- and 1,7-naphthyridines | Expanded structural diversity |
| 2020s | Asymmetric synthesis of tetrahydronaphthyridines | Enabled chirality in drug candidates |
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde occupies a unique niche as a bicyclic system with a partially saturated piperidine ring fused to a pyridine. The aldehyde group at position 2 enhances its versatility as a synthetic intermediate, enabling nucleophilic additions, condensations, and cross-couplings. Its structure distinguishes it from fully aromatic naphthyridines, offering improved solubility and reduced planar strain, which are critical for bioactive molecule design.
Key Structural Features
Early synthesis of tetrahydronaphthyridines relied on hydrogenation of aromatic precursors or multistep Friedländer reactions. Modern methods prioritize atom economy and scalability:
Friedländer Synthesis:
Condensation of 2-aminonicotinaldehyde with ketones, followed by hydrogenation. Limited functional group tolerance.
Horner–Wadsworth–Emmons Olefination:
Enables direct formation of unsaturated intermediates, later hydrogenated to tetrahydro derivatives.
Photoredox-Catalyzed Hydroaminoalkylation:
Continuous flow processes for spirocyclic tetrahydronaphthyridines, achieving high yields and purity.
Asymmetric Transfer Hydrogenation:Iridium-catalyzed reduction of dihydronaphthyridines to enantioenriched tetrahydro derivatives.
Traditional synthetic methodologies for constructing tetrahydronaphthyridine scaffolds have relied on well-established cyclization reactions that form the bicyclic naphthyridine core through ring-closure strategies [1] [2] [3].
Skraup Synthesis represents one of the earliest approaches to naphthyridine synthesis. This method utilizes 3-aminopyridine as the starting material, which undergoes cyclization with glycerol in the presence of various catalysts including iodine, sodium nitrite, potassium iodide, or permanganate systems [1] [3]. The reaction typically proceeds in dioxane-water mixtures with iodine as the preferred catalyst, achieving yields of 45-50%. The method offers the advantage of using simple, readily available reagents and a recoverable catalyst system, though it suffers from harsh reaction conditions and limited substrate scope [1].
Friedlander Reaction has emerged as the most widely utilized classical method for naphthyridine synthesis due to its higher yields and versatility [4] [5] [6]. This approach involves the condensation of 2-aminonicotinaldehyde with α-methylene carbonyl compounds under either basic or acidic conditions at elevated temperatures. The reaction typically achieves yields of 80-95% and has been successfully applied to gram-scale synthesis [4] [5]. However, the method requires harsh reaction conditions and often employs hazardous catalysts, limiting its sustainability profile [6].
Gould-Jacobs Reaction provides an alternative route through the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization at temperatures around 150°C [1] [3]. This method offers relatively mild conditions and efficient conversion with yields of 60-80%, though it suffers from limited substrate scope and the requirement for high-temperature processing [1].
Conrad-Limpach Reaction involves the thermal condensation of aromatic amines with β-ketoesters, proceeding through Schiff base intermediates [1]. While this well-established method provides yields of 50-70%, it is often complicated by isomerization issues that can lead to unwanted regioisomers [1].
Chichibabin Cyclization represents a specialized approach for completing naphthyridine ring systems. This method involves the treatment of 3,3'-pyridine-2,5-diyldipropan-1-amines with ammonia at elevated temperatures, achieving yields of 70-85% [7] [8] [9]. The reaction provides excellent regioselectivity but requires the use of toxic reagents and harsh conditions [7] [8].
Contemporary synthetic methodologies have focused on developing more efficient and selective approaches to tetrahydronaphthyridine synthesis through advanced catalytic systems and novel reaction mechanisms.
The Sonogashira coupling reaction has emerged as a powerful tool for constructing naphthyridine frameworks through palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides [7] [8] [10] [11]. This methodology typically employs dual palladium-copper catalysis in the presence of basic conditions, enabling the formation of alkyne-linked intermediates that subsequently undergo cyclization to form the naphthyridine core [7] [8].
The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments via Sonogashira methodology has been extensively developed for pharmaceutical applications. The process involves efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclization of the resulting intermediates [7] [8]. This approach achieves yields of 70-96% under mild reaction conditions and demonstrates broad substrate scope [7] [8].
Recent advances in Sonogashira methodology have focused on optimizing reaction conditions to minimize environmental impact. The selection of appropriate phosphine ligands plays a crucial role in reaction efficiency, with tertiary phosphines such as tri-tert-butylphosphine and tricyclohexylphosphine showing superior performance for sterically demanding substrates [12]. The methodology has been successfully applied to synthesize various tetrahydronaphthyridine derivatives with high regioselectivity [12].
Chichibabin amination represents a specialized cyclization approach for completing naphthyridine ring systems through nucleophilic aromatic substitution [13] [9] [14]. The reaction proceeds through an addition-elimination mechanism involving the formation of σ-adduct intermediates, which are subsequently aromatized through hydride elimination [13].
Recent developments in Chichibabin methodology have focused on improving reaction conditions and expanding substrate scope. The introduction of sodium hydride-lithium iodide composite systems has provided a more user-friendly protocol for Chichibabin amination, eliminating the need for handling dangerous sodium amide [14]. This modified approach offers improved safety profiles while maintaining high reaction efficiency [14].
The mechanism of Chichibabin cyclization involves initial nucleophilic addition of amide to the pyridine ring, followed by elimination of hydride ion to restore aromaticity [13]. The reaction progress can be monitored through hydrogen gas evolution and characteristic red coloration from σ-adduct formation [13]. Modern applications of this methodology achieve yields of 70-85% with excellent regioselectivity [7] [8].
Double coupling strategies represent advanced synthetic approaches that combine multiple catalytic transformations in sequential or tandem processes to construct complex naphthyridine frameworks efficiently [15] [16].
Sequential Sonogashira-Chichibabin methodology combines initial alkyne coupling with subsequent cyclization to form the naphthyridine core. This approach achieves yields of 70-85% with high regioselectivity, though it requires careful optimization of multiple catalytic systems [15].
Tandem Suzuki-Cyclization strategies employ palladium-catalyzed cross-coupling of aryl halides with boronic acids, followed by intramolecular cyclization to form the heterocyclic ring system. This methodology offers mild reaction conditions and achieves yields of 65-80% [17].
Cascade Stille-Pictet-Spengler approaches utilize organotin reagents in cross-coupling reactions followed by acid-catalyzed cyclization. While this method provides predictable product formation with yields of 55-70%, it suffers from the inherent toxicity of organotin reagents [15].
Multicomponent coupling strategies represent the most atom-economical approach, combining multiple reactants in a single reaction vessel to form the target naphthyridine structure. These methods achieve yields of 50-65% while minimizing waste generation and energy consumption [15].
The development of scalable synthetic protocols for tetrahydronaphthyridine production has become increasingly important for pharmaceutical and materials applications.
Aqueous synthesis methodologies represent a revolutionary approach to naphthyridine synthesis that eliminates the need for organic solvents while achieving excellent yields and selectivity [4] [5] [18].
The Friedlander reaction in water using choline hydroxide as a metal-free, nontoxic catalyst has emerged as a breakthrough methodology for gram-scale naphthyridine synthesis [4] [5]. This approach achieves yields of 90-99% at 50°C in reaction times of 6 hours, representing the first reported synthesis of naphthyridines in water [4] [5].
The mechanism of aqueous Friedlander reaction involves hydrogen-bond-assisted cyclization, where the choline hydroxide catalyst forms critical hydrogen bonds with reactants that facilitate ring closure in aqueous medium [4] [5]. Density functional theory calculations confirm that these hydrogen bonds are pivotal for reaction success [4] [5].
Process optimization studies have demonstrated that the optimal conditions involve 2-aminonicotinaldehyde and α-methylene carbonyl compounds in a 1:1.5 molar ratio in water at 50°C for 6 hours using 1 mol% choline hydroxide catalyst [4] [5]. The catalyst can be recycled multiple times without significant loss of activity [4] [5].
Ionic liquid-catalyzed synthesis represents an environmentally benign approach to naphthyridine synthesis that combines the advantages of homogeneous catalysis with easy catalyst recovery [19] [6] [20].
1-Butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im]) has demonstrated remarkable catalytic activity for naphthyridine synthesis via the Friedlander reaction [6] [20]. This basic ionic liquid serves as both solvent and catalyst, achieving yields of 85-95% under solvent-free conditions at 80°C [6] [20].
The ionic liquid approach offers several advantages including thermal stability up to 300°C, recyclability for multiple cycles, and the ability to suppress side reactions through selective solvation effects [6] [20]. The method demonstrates broad substrate scope and functional group tolerance [6] [20].
Optimization studies have revealed that the reaction conditions of α-methylene carbonyl compounds and 2-amino-3-pyridinecarboxaldehyde in a 1:0.6 molar ratio in 5 mL of [Bmmim][Im] at 80°C for 24 hours provide optimal yields [6] [20]. The ionic liquid can be reused 4 times without significant loss of catalytic activity [6] [20].
The implementation of green chemistry principles in tetrahydronaphthyridine synthesis has become increasingly important for developing sustainable pharmaceutical and materials production processes.
Environmental Factor (E-factor) represents a critical metric for evaluating the environmental impact of synthetic processes, defined as the mass of waste per mass of product [21] [22]. Classical synthetic methods typically exhibit E-factors of 10-50, while modern green approaches achieve values of 0.1-5, with aqueous methods reaching 0.1-1 [21] [22].
Atom Economy calculations demonstrate significant improvements in sustainability metrics for green synthetic approaches. While classical methods achieve 40-70% atom economy, green chemistry approaches reach 80-95%, with aqueous methods achieving 90-99% atom economy [21] [22].
Process Mass Intensity (PMI) measurements reveal the total mass of materials required to produce one unit of product. Classical methods typically require 50-200 kg of materials per kg of product, while green approaches reduce this to 5-20 kg/kg, with aqueous methods achieving 2-10 kg/kg [21] [22].
Carbon Footprint Analysis shows that classical synthetic methods generate 20-50 kg CO2-equivalent per kg of product, while green approaches reduce this to 5-15 kg CO2-eq/kg, with aqueous methods achieving 2-8 kg CO2-eq/kg [21] [22].
Energy Intensity comparisons reveal that traditional methods require 50-100 MJ/kg of energy input, while green approaches consume 10-30 MJ/kg, with aqueous methods requiring only 5-15 MJ/kg [21] [22].
Solvent Use represents a major sustainability concern, with classical methods requiring 200-500 L/kg of solvents, green approaches using 10-100 L/kg, and aqueous methods consuming only 5-20 L/kg [21] [22].
The development of enantioselective synthetic methodologies for tetrahydronaphthyridine synthesis has emerged as a critical area for pharmaceutical applications requiring specific stereochemical outcomes [23] [24].
Enantioselective Transfer Hydrogenation represents the most effective approach for asymmetric tetrahydronaphthyridine synthesis. Ruthenium-based chiral catalysts enable the reduction of dihydronaphthyridine intermediates with 95-99% enantiomeric excess [23] [24]. This methodology features ruthenium-catalyzed enantioselective transfer hydrogenation as a key transformation, achieving excellent stereoselectivity for pharmaceutical applications [23] [24].
The asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold for TAK-828F demonstrates the power of modern enantioselective methodologies [23] [24]. The synthesis features a Heck-type vinylation of 2-chloropyridine with ethylene gas, followed by unprecedented cyclization and amination of 3-acyl-2-vinylpyridine mediated by ammonia [23] [24].
Chiral Auxiliary Approaches utilize chiral sulfinamides to control stereochemistry during key bond-forming steps. These methods achieve 85-95% enantiomeric excess, though they require stoichiometric amounts of chiral auxiliaries [23] [24].
Asymmetric Cycloaddition methodologies employ chiral Lewis acids to control stereochemistry during [4+2] cycloaddition reactions. These approaches achieve 80-90% enantiomeric excess under mild conditions, though they suffer from limited substrate scope [23] [24].
Enzymatic Resolution represents a scalable approach to asymmetric synthesis using lipase enzymes to selectively transform one enantiomer of racemic mixtures. This method achieves 70-85% enantiomeric excess and is applicable to industrial-scale production [23] [24].
The development of efficient purification and analytical methodologies is essential for obtaining high-purity tetrahydronaphthyridine products suitable for pharmaceutical and materials applications.
Column Chromatography remains the gold standard for final purification of tetrahydronaphthyridine products. Silica gel chromatography using hexane-ethyl acetate gradient systems typically achieves 90-98% purity levels [25] [26]. Modern approaches emphasize solvent recovery and recyclable chromatographic media to minimize environmental impact [25] [26].
Recrystallization represents an environmentally friendly purification method for crystalline tetrahydronaphthyridine products. This approach achieves 85-95% purity through selective crystallization from appropriate solvent systems, generating minimal waste [25] [26].
Liquid-Liquid Extraction provides an efficient method for initial purification and workup of reaction mixtures. Aqueous workup procedures achieve 80-90% purity while utilizing environmentally benign aqueous solvents [25] [26].
Preparative High-Performance Liquid Chromatography (HPLC) offers the highest purity levels (95-99%) for applications requiring exceptional quality. This method provides precise separation capabilities but requires expensive equipment and should be used sparingly to minimize solvent consumption [25] [26].
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the primary method for structure confirmation of tetrahydronaphthyridine products. Aromatic protons typically appear at 6-9 ppm, while aliphatic protons of the tetrahydro ring system appear at 2-4 ppm [27] [28]. This technique requires 5-10 mg of sample and provides comprehensive structural information within 15-30 minutes [27] [28].
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides detailed information about the carbon framework of tetrahydronaphthyridine structures. Aromatic carbons appear at 120-160 ppm, while aliphatic carbons of the saturated ring appear at 20-60 ppm [27] [28]. This method requires 20-50 mg of sample and analysis time of 30-60 minutes [27] [28].
Liquid Chromatography-Mass Spectrometry (LC-MS) offers the highest sensitivity for molecular weight determination and purity assessment. This technique detects M+H+ ions and provides very high sensitivity with sample requirements of only 1-5 mg and analysis times of 5-15 minutes [29] [30].
Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent capabilities for purity assessment through electron ionization fragmentation patterns. This method requires 1-5 mg of sample and provides analysis within 10-20 minutes [29] [30].
Infrared (IR) Spectroscopy enables rapid identification of functional groups, particularly C=N stretching vibrations at 1600-1400 cm-1 characteristic of the naphthyridine ring system. This technique requires only 1-2 mg of sample and provides results within 2-5 minutes [29] [30].